Mefluleucine

Description

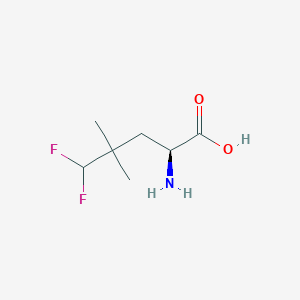

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO2/c1-7(2,6(8)9)3-4(10)5(11)12/h4,6H,3,10H2,1-2H3,(H,11,12)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFIMCJTDKEPPV-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@@H](C(=O)O)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336354 | |

| Record name | ((S)-2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095886-80-7 | |

| Record name | NV-5138 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095886807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((S)-2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NV-5138 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06CA9QMG6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fehlerbehebung & Optimierung

Technisches Support-Center: Mefluleucin (NV-5138) in vitro-Anwendungen

Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung umfassende Anleitungen und FAQs zur Lösung von Löslichkeitsproblemen mit Mefluleucin (auch bekannt als NV-5138) in vitro-Experimenten.

Häufig gestellte Fragen (FAQs)

F1: Welches ist das empfohlene Lösungsmittel für Mefluleucin für in vitro-Anwendungen?

A1: Das primär empfohlene Lösungsmittel für Mefluleucin ist Dimethylsulfoxid (DMSO). Mefluleucin ist in DMSO bis zu einer Konzentration von 10 mg/mL (55,19 mM) löslich. Zur Unterstützung des Lösungsvorgangs wird eine Ultraschallbehandlung empfohlen.

F2: Wie sollte ich Mefluleucin-Stammlösungen lagern?

A2: Die Lagerungsbedingungen für Mefluleucin-Lösungen sind entscheidend für die Erhaltung der Stabilität der Verbindung. Beachten Sie die folgenden Richtlinien:

| Lagertemperatur | Lagerdauer |

| -80°C | Bis zu 6 Monate |

| -20°C | Bis zu 1 Monat |

Es wird empfohlen, Aliquots der Stammlösung herzustellen, um wiederholte Einfrier-Auftau-Zyklen zu vermeiden.

F3: Welche typischen Arbeitskonzentrationen von Mefluleucin werden in Zellkulturexperimenten verwendet?

A3: Die wirksame Konzentration von Mefluleucin kann je nach Zelltyp und experimentellem Aufbau variieren. Veröffentlichte Daten deuten auf die folgenden Bereiche hin:

-

EC50 zur Aktivierung von mTORC1: Ungefähr 0,3 µM.

-

Primäre kortikale Neuronen: Eine Konzentration von 1 µM zeigte eine signifikante Erhöhung der Phosphorylierung von nachgeschalteten mTORC1-Zielen.

Es wird immer empfohlen, eine Dosis-Wirkungs-Kurve zu erstellen, um die optimale Konzentration für Ihr spezifisches experimentelles System zu bestimmen.

F4: Was ist der Wirkmechanismus von Mefluleucin?

A4: Mefluleucin ist ein Leucin-Analogon und ein selektiver Aktivator des mTORC1-Signalwegs (mechanistic Target of Rapamycin Complex 1). Es bindet an Sestrin2, wodurch die von Sestrin2 vermittelte Hemmung von GATOR2 aufgehoben wird. Dies führt zur Aktivierung von mTORC1.

Anleitung zur Fehlerbehebung

Problem 1: Beim Verdünnen meiner Mefluleucin-DMSO-Stammlösung in wässrigen Zellkulturmedien beobachte ich eine Ausfällung.

-

Ursache: Mefluleucin ist eine hydrophobe Verbindung. Wenn eine konzentrierte DMSO-Stammlösung schnell zu einem wässrigen Medium hinzugefügt wird, kann die plötzliche Änderung der Lösungsmittelpolarität zu einer Ausfällung der Verbindung führen.

-

Lösung:

-

Minimieren Sie die Endkonzentration von DMSO: Halten Sie die Endkonzentration von DMSO in Ihrem Kulturmedium so niedrig wie möglich, idealerweise unter 0,5 %, da höhere Konzentrationen für viele Zelllinien toxisch sein können.

-

Serielle Verdünnungen: Führen Sie serielle Verdünnungen Ihrer DMSO-Stammlösung in reinem DMSO durch, bevor Sie die endgültige Verdünnung im Kulturmedium vornehmen.

-

Schrittweises Hinzufügen und Mischen: Fügen Sie die Mefluleucin-DMSO-Lösung langsam und unter ständigem, aber sanftem Mischen (z. B. durch Schwenken oder Pipettieren) zum vorgewärmten Kulturmedium hinzu. Fügen Sie die Lösung direkt zum Medium und nicht zu den Zellkulturgefäßwänden hinzu.

-

Verwendung von Serum: Wenn Ihr experimentelles Protokoll dies zulässt, verdünnen Sie die Mefluleucin-Stammlösung in einem kleinen Volumen serumhaltigen Mediums, bevor Sie es zur restlichen Zellkultur geben. Serumproteine können helfen, hydrophobe Verbindungen zu solubilisieren.

-

Problem 2: Ich sehe keine Aktivierung des mTORC1-Signalwegs nach der Behandlung mit Mefluleucin.

-

Ursache: Dies kann auf verschiedene Faktoren zurückzuführen sein, darunter suboptimale Konzentrationen, Probleme mit der Stabilität der Verbindung oder zelltypspezifische Reaktionen.

-

Lösung:

-

Konzentration optimieren: Führen Sie ein Dosis-Wirkungs-Experiment durch, um die optimale Konzentration für Ihre Zelllinie zu ermitteln. Beginnen Sie mit einem Bereich, der die bekannte EC50 von ~0,3 µM umfasst (z. B. 0,1 µM bis 5 µM).

-

Stabilität der Verbindung überprüfen: Stellen Sie sicher, dass Ihre Mefluleucin-Stammlösung ordnungsgemäß gelagert wurde und sich innerhalb des empfohlenen Verwendungszeitraums befindet. Erwägen Sie die Herstellung einer frischen Stammlösung.

-

Inkubationszeit: Optimieren Sie die Inkubationszeit. Die Aktivierung von mTORC1 ist oft ein schnelles Ereignis. Analysieren Sie nachgeschaltete Ziele zu verschiedenen Zeitpunkten (z. B. 30 Minuten, 1 Stunde, 4 Stunden).

-

Zellstatus: Stellen Sie sicher, dass Ihre Zellen gesund sind und sich in der logarithmischen Wachstumsphase befinden. Gestresste oder konfluente Zellen reagieren möglicherweise nicht optimal.

-

Nachgeschaltete Analyse: Überprüfen Sie Ihre Western-Blot- oder andere Analyseverfahren. Schließen Sie Positivkontrollen für die mTORC1-Aktivierung ein, um sicherzustellen, dass Ihr Assay funktioniert.

-

Quantitative Datenzusammenfassung

| Parameter | Wert | Anmerkungen |

| Löslichkeit in DMSO | 10 mg/mL (55,19 mM) | Ultraschallbehandlung empfohlen. |

| EC50 für mTORC1-Aktivierung | ~0,3 µM | In vitro-Assay. |

| Effektive Konzentration | 1 µM | In primären kortikalen Neuronen. |

| Molekulargewicht | 181,18 g/mol |

Detaillierte experimentelle Protokolle

Protokoll 1: Herstellung einer Mefluleucin-Stammlösung

-

Materialien: Mefluleucin-Pulver, DMSO (steril, für Zellkulturen geeignet), sterile Mikrozentrifugenröhrchen, Ultraschallbad.

-

Vorgehensweise:

-

Wiegen Sie die erforderliche Menge Mefluleucin-Pulver unter aseptischen Bedingungen ab.

-

Geben Sie das Pulver in ein steriles Mikrozentrifugenröhrchen.

-

Fügen Sie das entsprechende Volumen DMSO hinzu, um die gewünschte Stammlösungskonzentration (z. B. 10 mM) zu erreichen.

-

Verschließen Sie das Röhrchen fest und vortexen Sie es kurz.

-

Beschallen Sie das Röhrchen in einem Ultraschallbad für 5-10 Minuten, bis sich das Pulver vollständig aufgelöst hat.

-

Aliquoten Sie die Stammlösung in sterile, lichtundurchlässige Röhrchen.

-

Lagern Sie die Aliquots bei -80°C für bis zu 6 Monate.

-

Protokoll 2: Behandlung von Zellen in Kultur mit Mefluleucin

-

Materialien: Kultivierte Zellen, vorgewärmtes komplettes Kulturmedium, Mefluleucin-Stammlösung (in DMSO), reines DMSO (für die Vehikelkontrolle).

-

Vorgehensweise:

-

Säen Sie die Zellen mit der entsprechenden Dichte aus und lassen Sie sie über Nacht adhärieren.

-

Am Tag des Experiments tauen Sie ein Aliquot der Mefluleucin-Stammlösung bei Raumtemperatur auf.

-

Bereiten Sie serielle Verdünnungen von Mefluleucin in reinem DMSO vor, falls erforderlich.

-

Bereiten Sie für jede zu testende Konzentration eine Arbeitslösung vor, indem Sie die Mefluleucin-DMSO-Lösung in vorgewärmtes Kulturmedium verdünnen. Fügen Sie das DMSO langsam und unter Mischen hinzu. Die Endkonzentration von DMSO sollte in allen Bedingungen (einschließlich der Vehikelkontrolle) konstant und unter 0,5 % liegen.

-

Bereiten Sie eine Vehikelkontrolle vor, indem Sie das gleiche Volumen reinen DMSO zum Kulturmedium hinzufügen.

-

Entfernen Sie das alte Medium von den Zellen und ersetzen Sie es durch das Medium, das die entsprechenden Konzentrationen von Mefluleucin oder Vehikel enthält.

-

Inkubieren Sie die Zellen für die gewünschte Dauer im Inkubator (37°C, 5 % CO2).

-

Fahren Sie mit der nachgeschalteten Analyse fort (z. B. Zelllyse für Western Blot).

-

Visualisierungen

Technisches Support-Center: Untersuchung möglicher Off-Target-Effekte von Mefluleucin

Dieses Dokument dient als Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit Mefluleucin arbeiten. Es bietet detaillierte Fehlerbehebungsanleitungen, häufig gestellte Fragen (FAQs) und experimentelle Protokolle zur Untersuchung und Minderung potenzieller Off-Target-Effekte.

Häufig gestellte Fragen (FAQs)

F1: Was ist der primäre Wirkmechanismus von Mefluleucin?

Mefluleucin ist ein potenter und selektiver niedermolekularer Inhibitor, der auf eine spezifische Serin/Threonin-Kinase abzielt, die an der Pathogenese neurodegenerativer Erkrankungen beteiligt ist. Sein primäres Ziel ist die Hemmung der abnormalen Kinaseaktivität, um das Fortschreiten der Krankheit zu verlangsamen.

F2: Welche wichtigen Off-Target-Effekte wurden für Mefluleucin beobachtet?

Präklinische Studien haben potenzielle Off-Target-Aktivitäten von Mefluleucin auf zwei wichtige Kinasen identifiziert: die Polo-like Kinase 1 (PLK1), die eine entscheidende Rolle im Zellzyklus spielt, und den Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), einen Schlüsselmediator der Angiogenese. Eine unbeabsichtigte Hemmung dieser Kinasen kann zu Zytotoxizität in sich schnell teilenden Zellen und zu anti-angiogenen Effekten führen.

F3: Wie kann ich feststellen, ob die in meinen Zellen beobachtete phänotypische Reaktion auf die On-Target- oder Off-Target-Aktivität zurückzuführen ist?

Um zwischen On-Target- und Off-Target-Effekten zu unterscheiden, wird ein Rescue-Experiment empfohlen. Dies beinhaltet die Überexpression einer Mefluleucin-resistenten Mutante des Zielproteins. Wenn der Phänotyp durch die resistente Mutante gerettet wird, ist der Effekt wahrscheinlich on-target. Wenn der Phänotyp bestehen bleibt, wird er wahrscheinlich durch einen Off-Target-Effekt verursacht. Eine weitere Strategie ist die Verwendung eines strukturell nicht verwandten Inhibitors mit demselben Ziel.

F4: Welche Konzentrationen von Mefluleucin werden für In-vitro-Experimente empfohlen, um Off-Target-Effekte zu minimieren?

Es wird empfohlen, mit einer Konzentrations-Wirkungs-Kurve zu beginnen, um die IC50 für Ihr primäres Ziel in Ihrem spezifischen Testsystem zu bestimmen. Arbeiten Sie mit Konzentrationen, die nicht mehr als das 10-fache der On-Target-IC50 betragen, um das Risiko von Off-Target-Aktivitäten zu verringern. Die direkte Messung der Off-Target-Hemmung (z. B. an PLK1 und VEGFR2) wird ebenfalls empfohlen.

Leitfäden zur Fehlerbehebung

Problem 1: Unerwartete Zytotoxizität in meiner Zellkultur nach Behandlung mit Mefluleucin.

-

Mögliche Ursache: Die beobachtete Zytotoxizität könnte auf die Hemmung von PLK1 zurückzuführen sein, insbesondere in sich schnell teilenden Zelllinien.

-

Lösungsschritte:

-

Zellzyklusanalyse: Führen Sie eine durchflusszytometrische Analyse der mit Propidiumiodid (PI) gefärbten Zellen durch. Eine Akkumulation von Zellen in der G2/M-Phase würde auf eine PLK1-Hemmung hindeuten.

-

Western Blot: Analysieren Sie die Expressionsniveaus von Zellzyklus-Markern wie Cyclin B1 und Phospho-Histon H3, die bei einem G2/M-Arrest erhöht sind.

-

Konzentration reduzieren: Testen Sie niedrigere Konzentrationen von Mefluleucin, um festzustellen, ob die Zytotoxizität verringert werden kann, während die On-Target-Aktivität erhalten bleibt.

-

Vergleich mit einem bekannten PLK1-Inhibitor: Verwenden Sie einen spezifischen PLK1-Inhibitor (z. B. Volasertib) als Positivkontrolle, um den beobachteten Phänotyp zu vergleichen.

-

Problem 2: Widersprüchliche Ergebnisse bei der Messung der nachgeschalteten Signalübertragung des Zielproteins.

-

Mögliche Ursache: Kreuzreaktionen im Signalweg aufgrund von Off-Target-Effekten könnten die Ergebnisse verfälschen. Beispielsweise kann die VEGFR2-Hemmung indirekt Signalwege beeinflussen, die auch von Ihrem primären Ziel moduliert werden.

-

Lösungsschritte:

-

Kinase-Profiling: Führen Sie einen breit angelegten Kinase-Screening-Assay durch (z. B. mit einem Panel von 400+ Kinasen), um eine umfassende Liste potenzieller Off-Target-Interaktionen von Mefluleucin zu erstellen.

-

Orthogonale Ansätze: Bestätigen Sie die Ergebnisse mit einer alternativen Methode. Wenn Sie beispielsweise Western Blots verwenden, validieren Sie wichtige Befunde mit einem ELISA-basierten Assay oder einer Phos-Tag-Gelelektrophorese.

-

Logische Beziehungsanalyse: Verwenden Sie das untenstehende Diagramm, um potenzielle Knotenpunkte der Signalübertragung zwischen dem primären Zielweg und bekannten Off-Target-Wegen zu identifizieren.

-

Technisches Support-Center: Optimierung der Behandlungsdauer mit Melflufen in Zellkulturen

Dieses Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen und Antworten auf häufig gestellte Fragen zur Optimierung der Behandlungsdauer mit Melflufen (Melphalan-Flufenamid) in In-vitro-Zellkulturexperimenten.

Häufig gestellte Fragen (FAQs)

F1: Was ist der Wirkmechanismus von Melflufen und wie beeinflusst er die Behandlungsdauer?

A1: Melflufen ist ein Peptid-Wirkstoff-Konjugat (PDC), das als Prodrug für Melphalan fungiert. Aufgrund seiner hohen Lipophilie kann es schnell von den Zellen aufgenommen werden. In den Tumorzellen, die Aminopeptidasen überexprimieren, wird Melflufen enzymatisch in das hydrophilere Melphalan gespalten.[1][2][3] Dieser Mechanismus führt zu einer intrazellulären Anreicherung des aktiven Alkylans, das irreversible DNA-Schäden, mitochondriale Dysfunktion und schließlich Apoptose auslöst.[1][4][5] Die schnelle Aufnahme und intrazelluläre Aktivierung deuten darauf hin, dass bereits kurze Behandlungszeiten eine signifikante zytotoxische Wirkung entfalten können. Studien zeigen, dass eine maximale intrazelluläre Melphalan-Konzentration bereits nach 15 Minuten erreicht werden kann und eine kurze Exposition von nur 2 Stunden ausreicht, um irreversible DNA-Schäden zu verursachen.[6][7][8]

F2: Welche Konzentrationen von Melflufen werden typischerweise in Zellkulturexperimenten verwendet?

A2: Die wirksame Konzentration von Melflufen ist stark zelllinienabhängig. In den meisten publizierten Studien liegen die IC50-Werte (die Konzentration, die das Zellwachstum um 50 % hemmt) im submikromolaren bis niedrig mikromolaren Bereich (typischerweise 0,01 µM bis 1 µM) nach 24-72 Stunden Behandlung.[6][9] Es wird empfohlen, eine Dosis-Wirkungs-Kurve mit einem breiten Konzentrationsbereich (z. B. 1 nM bis 10 µM) zu erstellen, um die optimale Konzentration für Ihre spezifische Zelllinie und experimentellen Bedingungen zu ermitteln.

F3: Wie lange sollte ich meine Zellen mit Melflufen behandeln?

A3: Die optimale Behandlungsdauer hängt vom Ziel des Experiments ab:

-

Für Endpunkt-Assays (z. B. Zellviabilität nach 24, 48, 72 Stunden): Eine kontinuierliche Exposition für die Dauer des Assays ist üblich. Die meisten Studien berichten über Inkubationszeiten von 24 bis 72 Stunden.[4][10]

-

Für mechanistische Studien (z. B. DNA-Schadensanalyse, Apoptose-Induktion): Aufgrund der schnellen Wirkungsweise von Melflufen können kürzere Behandlungszeiten (z. B. 2, 4, 6, 12, 24 Stunden) aufschlussreich sein.[4][5][11] Experimente mit kurzer Exposition (z. B. 2 Stunden) gefolgt von einem Auswaschen des Wirkstoffs und weiterer Inkubation in wirkstofffreiem Medium können die Irreversibilität der Wirkung nachweisen.[4][8]

-

Kinetische Studien: Um den zeitlichen Verlauf der zellulären Reaktion zu verstehen, sollten Messungen zu mehreren Zeitpunkten nach der Wirkstoffzugabe durchgeführt werden.[12]

F4: Wie unterscheidet sich die Optimierung der Behandlungsdauer von Melflufen im Vergleich zu herkömmlichem Melphalan?

A4: Melflufen zeigt eine deutlich schnellere und potentere Wirkung als Melphalan in vitro.[6][9] Dies liegt an der effizienten zellulären Aufnahme und der intrazellulären Anreicherung des aktiven Metaboliten. Während Melphalan oft längere Inkubationszeiten benötigt, um seine volle Wirkung zu entfalten, kann Melflufen bereits nach kurzer Zeit eine maximale Wirkung erzielen.[12] Washout-Experimente zeigen, dass eine kurze Exposition mit Melflufen ausreicht, um eine irreversible Zytotoxizität zu induzieren, was bei äquimolaren Konzentrationen von Melphalan nicht der Fall ist.[4][8]

Troubleshooting-Anleitungen

| Problem | Mögliche Ursache(n) | Lösungsvorschläge |

| Inkonsistente Ergebnisse zwischen Experimenten | 1. Variabilität in der Zelldichte bei der Aussaat.2. Unterschiedliche Konfluenz der Zellen zum Zeitpunkt der Behandlung.3. Instabilität von Melflufen in der Stammlösung. | 1. Stellen Sie sicher, dass die Zelldichte bei jedem Experiment exakt gleich ist.2. Behandeln Sie die Zellen immer bei einem konsistenten Konfluenzgrad (z.B. 60-70%).3. Bereiten Sie frische Aliquots der Melflufen-Stammlösung vor und vermeiden Sie wiederholtes Einfrieren und Auftauen. |

| Hohe Zytotoxizität in Kontrollgruppen (Lösungsmittelkontrolle) | 1. Lösungsmittel (z.B. DMSO) ist in der Endkonzentration toxisch.2. Kontamination der Zellkultur. | 1. Stellen Sie sicher, dass die Endkonzentration des Lösungsmittels in allen Ansätzen (einschließlich der unbehandelten Kontrolle) gleich ist und unter dem toxischen Schwellenwert für Ihre Zelllinie liegt (typischerweise ≤ 0,1% DMSO).2. Überprüfen Sie die Zellkultur regelmäßig auf Anzeichen von Kontamination. |

| Geringe oder keine Wirkung von Melflufen | 1. Geringe Expression von Aminopeptidasen in der verwendeten Zelllinie.2. Melflufen-Konzentration ist zu niedrig.3. Behandlungsdauer ist zu kurz für die gewählte Konzentration. | 1. Überprüfen Sie die Aminopeptidase-Expression in Ihrer Zelllinie (z.B. mittels qRT-PCR oder Western Blot). Die Wirkung von Melflufen kann durch Vorbehandlung mit einem Aminopeptidase-Inhibitor wie Bestatin blockiert werden, um die Abhängigkeit zu bestätigen.[6][13]2. Führen Sie eine Dosis-Wirkungs-Analyse durch, um die IC50 zu bestimmen.3. Verlängern Sie die Inkubationszeit (z.B. auf 48 oder 72 Stunden). |

| Ausfällung des Wirkstoffs im Kulturmedium | 1. Melflufen ist in wässrigen Medien bei hohen Konzentrationen schwer löslich.2. Falsche Lagerung der Stammlösung. | 1. Stellen Sie sicher, dass die Stammlösung (typischerweise in DMSO) vor der Verdünnung im Medium vollständig aufgetaut und gemischt ist. Verdünnen Sie den Wirkstoff schrittweise und mischen Sie gut.2. Lagern Sie die Stammlösung gemäß den Herstellerangaben, typischerweise bei -20°C oder -80°C. |

Daten zur Zytotoxizität (IC50-Werte)

Die folgende Tabelle fasst repräsentative IC50-Werte für Melflufen in verschiedenen Tumorzelllinien zusammen, um einen Ausgangspunkt für die Planung von Experimenten zu bieten.

| Zelllinie | Tumortyp | Behandlungsdauer | IC50 (µM) | Referenz |

| MM.1S | Multiples Myelom | 24 h | ~0.5 - 1.0 | [4][10] |

| RPMI-8226 | Multiples Myelom | 24 h | ~1.0 - 3.0 | [4][10] |

| LR-5 (Melphalan-resistent) | Multiples Myelom | 24 h | ~3.0 | [4] |

| Ly-3 | Diffus-großzelliges B-Zell-Lymphom | 72 h | 0.011 | [9] |

| DB | Diffus-großzelliges B-Zell-Lymphom | 72 h | 0.92 | [9] |

| NCI-H69 | Kleinzelliger Lungenkrebs | Unbekannt | 0.064 | [6] |

| Durchschnitt (23 hämatologische Linien) | Hämatologische Malignome | Unbekannt | 0.20 | [14] |

| Durchschnitt (24 solide Tumorlinien) | Solide Tumoren | Unbekannt | 0.41 | [6] |

Hinweis: IC50-Werte können je nach experimentellen Bedingungen (z.B. verwendeter Viabilitätsassay, Zelldichte) variieren.

Detaillierte experimentelle Protokolle

Protokoll 1: Bestimmung der Zellviabilität mittels MTT-Assay

-

Zellaussaat: Säen Sie die Zellen in einer 96-Well-Platte mit der zuvor optimierten Dichte aus und lassen Sie sie über Nacht adhärieren (typischerweise 5.000-10.000 Zellen/Well).

-

Behandlung: Bereiten Sie serielle Verdünnungen von Melflufen in frischem Kulturmedium vor. Entfernen Sie das alte Medium von den Zellen und fügen Sie 100 µL der Melflufen-Verdünnungen zu den entsprechenden Wells hinzu. Fügen Sie auch eine reine Lösungsmittelkontrolle hinzu.

-

Inkubation: Inkubieren Sie die Platte für die gewünschte Dauer (z. B. 24, 48 oder 72 Stunden) bei 37°C und 5% CO₂.

-

MTT-Zugabe: Fügen Sie 10 µL der MTT-Lösung (5 mg/mL in PBS) zu jedem Well hinzu und inkubieren Sie die Platte für weitere 2-4 Stunden bei 37°C.

-

Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL DMSO oder eine andere geeignete Solubilisierungslösung zu jedem Well hinzu, um die gebildeten Formazan-Kristalle aufzulösen.

-

Messung: Messen Sie die Extinktion bei 570 nm mit einem Plattenlesegerät.

-

Analyse: Normalisieren Sie die Werte auf die Lösungsmittelkontrolle und erstellen Sie eine Dosis-Wirkungs-Kurve, um den IC50-Wert zu berechnen.

Protokoll 2: Apoptose-Analyse mittels Annexin V/PI-Färbung

-

Zellaussaat und Behandlung: Säen Sie die Zellen in einer 6-Well-Platte aus. Behandeln Sie die adhärenten Zellen am nächsten Tag mit der gewünschten Konzentration von Melflufen (z. B. dem 1x und 2x IC50-Wert) für die gewählte Dauer (z. B. 12, 24 oder 48 Stunden).

-

Zellernte: Ernten Sie sowohl adhärente als auch schwimmende Zellen. Adhärente Zellen werden durch Trypsinisierung abgelöst. Zentrifugieren Sie die Zellsuspension und waschen Sie das Zellpellet mit eiskaltem PBS.

-

Färbung: Resuspendieren Sie die Zellen in 100 µL Annexin-V-Bindungspuffer. Fügen Sie 5 µL FITC-konjugiertes Annexin V und 5 µL Propidiumiodid (PI) hinzu.

-

Inkubation: Inkubieren Sie die Zellen für 15 Minuten bei Raumtemperatur im Dunkeln.

-

Analyse: Fügen Sie 400 µL Annexin-V-Bindungspuffer hinzu und analysieren Sie die Proben sofort mittels Durchflusszytometrie.[10]

-

Annexin V-negative/PI-negative Zellen: Lebend

-

Annexin V-positive/PI-negative Zellen: Frühe Apoptose

-

Annexin V-positive/PI-positive Zellen: Späte Apoptose/Nekrose

-

Visualisierungen

Wirkmechanismus von Melflufen

Abbildung 1: Wirkmechanismus von Melflufen in Tumorzellen.

Experimenteller Workflow zur Optimierung der Behandlungszeit

Abbildung 2: Workflow zur Bestimmung der optimalen Melflufen-Behandlungsdauer.

References

- 1. Mechanism of action - Oncopeptides [oncopeptides.com]

- 2. researchgate.net [researchgate.net]

- 3. Melflufen - Oncopeptides [oncopeptides.com]

- 4. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

- 6. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Melflufen: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel alkylating agent Melflufen induces irreversible DNA damage and cytotoxicity in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo activity of melflufen (J1)in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Technisches Support-Center: Untersuchung von Resistenzmechanismen gegen Mefloquin

Haftungsausschluss: Die Suche nach dem Wirkstoff „Mefluleucin“ ergab keine eindeutigen Ergebnisse. Es wird vermutet, dass es sich um einen Schreibfehler handelt und der gesuchte Wirkstoff „Mefloquin“ ist, ein bekanntes Antimalariamittel, das auch auf seine krebshemmenden Eigenschaften hin untersucht wird. Alle folgenden Informationen und Protokolle beziehen sich daher auf Mefloquin und allgemeine Mechanismen der Arzneimittelresistenz in der Krebsforschung.

Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute aus der Arzneimittelentwicklung, die Mechanismen der Resistenz gegen Mefloquin untersuchen. Es bietet detaillierte Fehlerbehebungsleitfäden, häufig gestellte Fragen (FAQs), experimentelle Protokolle und technische Daten zur Unterstützung Ihrer Forschung.

Abschnitt 1: Häufig gestellte Fragen (FAQs) und Fehlerbehebung

Dieser Abschnitt befasst sich mit häufigen Problemen, die bei der Untersuchung der Mefloquin-Resistenz auftreten können.

F1: Meine kultivierten Krebszellen zeigen nach wiederholter Mefloquin-Behandlung keine signifikante Resistenzentwicklung. Was sind mögliche Ursachen?

A1: Mehrere Faktoren können die Entwicklung von Resistenzen beeinflussen:

-

Suboptimale Konzentration: Die verwendete Mefloquin-Konzentration ist möglicherweise zu hoch und führt zum schnellen Absterben aller Zellen, anstatt eine schrittweise Selektion resistenter Populationen zu ermöglichen. Oder sie ist zu niedrig, um einen ausreichenden Selektionsdruck auszuüben. Beginnen Sie mit der IC50-Konzentration und erhöhen Sie diese schrittweise.

-

Behandlungsdauer und -häufigkeit: Die Entwicklung von Resistenzen ist ein zeitaufwändiger Prozess.[1][2] Eine kontinuierliche Exposition über mehrere Wochen oder Monate ist oft erforderlich.[2] Eine gepulste Behandlung (Behandlung gefolgt von einer Erholungsphase) kann ebenfalls effektiv sein.[2]

-

Zelllinienstabilität: Einige Zelllinien sind genetisch instabiler als andere, was die Wahrscheinlichkeit der Entwicklung von Resistenzmutationen erhöht. Möglicherweise ist die von Ihnen gewählte Zelllinie genetisch sehr stabil.

-

Intrinsische Resistenz: Die Zelllinie könnte bereits über intrinsische Mechanismen verfügen, die eine weitere Resistenzentwicklung erschweren.[3]

F2: Die IC50-Werte für Mefloquin in meiner resistenten Zelllinie schwanken stark zwischen den Experimenten. Wie kann ich die Reproduzierbarkeit verbessern?

A2: Variabilität in IC50-Assays ist ein häufiges Problem.[4] Beachten Sie die folgenden Punkte zur Verbesserung der Konsistenz:

-

Zelldichte: Stellen Sie sicher, dass die Aussaatdichte der Zellen in allen Wells und bei allen wiederholten Experimenten identisch ist. Die Reaktion auf Medikamente kann dichteabhängig sein.[4]

-

Wachstumsphase der Zellen: Verwenden Sie Zellen, die sich in der exponentiellen (logarithmischen) Wachstumsphase befinden. Zellen in der stationären Phase können eine veränderte Medikamentenempfindlichkeit aufweisen.

-

Inkubationszeit: Halten Sie die Inkubationszeit mit dem Medikament (z. B. 48, 72 Stunden) streng ein.

-

Qualität der Reagenzien: Verwenden Sie frische Mefloquin-Stammlösungen und qualitativ hochwertige Assay-Reagenzien. Mefloquin kann in Lösung instabil sein.

-

Korrektur der Proliferationsrate: Berücksichtigen Sie Unterschiede in der Proliferationsrate zwischen parentalen und resistenten Zellen. Schnellere Proliferation kann die IC50-Werte beeinflussen.[4]

F3: Ich vermute eine Überexpression von Effluxpumpen (z. B. MDR1/P-gp) in meinen Mefloquin-resistenten Zellen, aber die Western-Blot-Ergebnisse sind nicht eindeutig. Welche alternativen Methoden gibt es?

A3: Neben dem Western Blot können Sie folgende Techniken anwenden:

-

qRT-PCR: Messen Sie die mRNA-Expression von ABC-Transporter-Genen (z. B. ABCB1 für MDR1). Dies ist oft empfindlicher als die Proteinmessung.

-

Funktionelle Assays: Verwenden Sie Farbstoff-Efflux-Assays (z. B. mit Rhodamin 123 oder Calcein-AM). Resistente Zellen, die Effluxpumpen überexprimieren, transportieren den Farbstoff aktiv aus der Zelle, was mittels Durchflusszytometrie oder Fluoreszenzmikroskopie gemessen werden kann.

-

Inhibitor-Studien: Führen Sie den Viabilitätsassay erneut durch, aber diesmal in Kombination mit einem bekannten Effluxpumpen-Inhibitor (z. B. Verapamil oder Tariquidar). Eine Wiederherstellung der Empfindlichkeit gegenüber Mefloquin deutet auf eine Beteiligung von Effluxpumpen hin.

F4: Der vermutete Wirkmechanismus von Mefloquin ist die Hemmung der Proteinsynthese und die Störung von Lysosomen.[5][6] Welche nachgeschalteten Signalwege sollte ich auf Veränderungen in resistenten Zellen untersuchen?

A4: Konzentrieren Sie sich auf Signalwege, die das Überleben der Zelle trotz lysosomaler Störung oder Proteinsynthese-Stress fördern:

-

Autophagie: Mefloquin kann die Autophagie hemmen.[6] Resistente Zellen könnten kompensatorische Mechanismen entwickeln, um die Autophagie wiederherzustellen oder zu umgehen. Untersuchen Sie Marker wie LC3-II und p62 mittels Western Blot.

-

Apoptose-Signalweg: Untersuchen Sie die Expression von anti-apoptotischen Proteinen (z. B. Bcl-2, Mcl-1) und pro-apoptotischen Proteinen (z. B. Bax, Bak). Eine Hochregulierung von anti-apoptotischen Faktoren ist ein häufiger Resistenzmechanismus.[7]

-

Stressreaktionen des Endoplasmatischen Retikulums (ER): Eine gestörte Proteinsynthese kann ER-Stress auslösen. Analysieren Sie die Aktivierung des UPR (Unfolded Protein Response) durch Untersuchung von Markern wie PERK, IRE1α und ATF6.

Abschnitt 2: Quantitative Datenzusammenfassung

Die folgenden Tabellen zeigen hypothetische, aber realistische Daten, die bei der Untersuchung der Mefloquin-Resistenz generiert werden könnten.

Tabelle 1: Vergleich der Zytotoxizität von Mefloquin in parentalen und resistenten Zelllinien

| Zelllinie | IC50 (µM) ± SD | Resistenzfaktor (RF) |

| Parentale Zelllinie (MCF-7) | 5.2 ± 0.4 | 1.0 |

| Mefloquin-resistente Zelllinie (MCF-7/Mef) | 48.7 ± 3.1 | 9.4 |

Der Resistenzfaktor (RF) wird berechnet als IC50 (resistente Linie) / IC50 (parentale Linie).

Tabelle 2: Relative mRNA-Expression von potenziellen Resistenzgenen (qRT-PCR)

| Gen | Relative Expression in MCF-7/Mef (fachliche Veränderung gegenüber MCF-7) | Mögliche Funktion |

| ABCB1 (MDR1) | 15.3 ± 2.1 | Medikamenten-Effluxpumpe |

| BCL2 | 4.8 ± 0.7 | Anti-apoptotisch |

| HSPA5 (BiP) | 3.1 ± 0.5 | ER-Stress-Chaperon |

| SLC1A5 (ASCT2) | 1.2 ± 0.3 | Aminosäure-Transporter |

Die Daten sind normalisiert auf ein Haushaltsgen (z. B. GAPDH) und stellen die mittlere Veränderung ± SD aus drei unabhängigen Experimenten dar.

Abschnitt 3: Experimentelle Protokolle

Hier finden Sie detaillierte Protokolle für Schlüssel-Experimente.

Protokoll 1: Etablierung einer Mefloquin-resistenten Zelllinie

Dieses Protokoll beschreibt die schrittweise Erhöhung der Medikamentenkonzentration zur Selektion einer resistenten Zellpopulation.[2]

-

Bestimmung der initialen IC50: Führen Sie einen Standard-Zellviabilitätsassay (z. B. MTT oder CellTiter-Glo) mit der parentalen Zelllinie durch, um die IC50 von Mefloquin nach 72 Stunden Behandlung zu bestimmen.

-

Initiale Behandlung: Kultivieren Sie die parentalen Zellen in einem Kulturmedium, das Mefloquin in einer Konzentration von etwa IC20-IC30 enthält.

-

Kultivierung und Beobachtung: Kultivieren Sie die Zellen unter diesem kontinuierlichen Selektionsdruck. Wechseln Sie das Medium alle 2-3 Tage. Beobachten Sie die Zellen auf Anzeichen von Zelltod und Erholung. Anfangs wird ein Großteil der Zellen absterben.

-

Konfluenz erreichen: Warten Sie, bis die überlebenden Zellen eine Konfluenz von 70-80 % erreichen. Dies kann mehrere Wochen dauern.

-

Schrittweise Konzentrationserhöhung: Sobald sich die Zellen an die Konzentration angepasst haben und stabil wachsen, verdoppeln Sie die Mefloquin-Konzentration im Medium.

-

Wiederholung: Wiederholen Sie die Schritte 3-5 über mehrere Monate. Jede Konzentrationserhöhung selektiert Zellen mit stärkeren Resistenzmechanismen.

-

Charakterisierung: Wenn die Zellen eine Konzentration tolerieren, die mindestens dem 5-10-fachen der ursprünglichen IC50 entspricht, gilt die Linie als resistent. Führen Sie eine erneute IC50-Bestimmung durch, um den Resistenzfaktor zu quantifizieren.

-

Kryokonservierung: Frieren Sie Aliquots der resistenten Zelllinie bei verschiedenen Passagen ein.

Protokoll 2: Western-Blot-Analyse von Apoptose- und Stress-Markern

-

Probenvorbereitung: Behandeln Sie sowohl parentale als auch resistente Zellen mit Mefloquin (z. B. bei ihrer jeweiligen IC50-Konzentration) für 24 Stunden. Schließen Sie eine unbehandelte Kontrolle für jede Zelllinie ein.

-

Zelllyse: Ernten Sie die Zellen und lysieren Sie sie in RIPA-Puffer, der mit Protease- und Phosphatase-Inhibitoren supplementiert ist.

-

Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration jedes Lysats mit einem BCA- oder Bradford-Assay.

-

SDS-PAGE: Laden Sie gleiche Proteinmengen (z. B. 20-30 µg) auf ein SDS-Polyacrylamid-Gel und trennen Sie die Proteine durch Elektrophorese.

-

Proteintransfer: Übertragen Sie die getrennten Proteine auf eine PVDF- oder Nitrozellulose-Membran.

-

Blockierung: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in einer Blockierlösung (z. B. 5 % Magermilch oder BSA in TBST).

-

Inkubation mit primären Antikörpern: Inkubieren Sie die Membran über Nacht bei 4 °C mit primären Antikörpern gegen Zielproteine (z. B. anti-MDR1, anti-Bcl-2, anti-LC3, anti-p62, anti-GAPDH als Ladekontrolle).

-

Inkubation mit sekundären Antikörpern: Waschen Sie die Membran und inkubieren Sie sie für 1 Stunde bei Raumtemperatur mit einem HRP-gekoppelten sekundären Antikörper.

-

Detektion: Waschen Sie die Membran erneut und detektieren Sie das Signal mit einem Chemilumineszenz-Substrat (ECL) und einem Imaging-System.

-

Quantifizierung: Quantifizieren Sie die Bandenintensitäten mit einer geeigneten Software und normalisieren Sie sie auf die Ladekontrolle.

Abschnitt 4: Visualisierungen (Graphviz)

Die folgenden Diagramme visualisieren Arbeitsabläufe und Signalwege, die für die Untersuchung der Mefloquin-Resistenz relevant sind.

Abb. 1: Allgemeiner Arbeitsablauf zur Untersuchung der Arzneimittelresistenz

Abb. 2: Hypothetische Signalwege der Mefloquin-Wirkung und -Resistenz

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Facebook [cancer.gov]

- 7. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

Fehlerbehebung bei variablen Ergebnissen in Mefluleucin-Experimenten

Willkommen im technischen Support-Center für Mefluleucin. Dieses Handbuch soll Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung bei der Behebung von Problemen helfen, die bei Experimenten mit Mefluleucin auftreten können. Die hier bereitgestellten Informationen basieren auf allgemeinen Prinzipien der Versuchsführung und Fehlerbehebung.

Häufig gestellte Fragen (FAQs) und Leitfäden zur Fehlerbehebung

Frage 1: Warum beobachte ich eine hohe Variabilität in den Ergebnissen meiner Mefluleucin-Zellkulturexperimente?

Antwort: Eine hohe Variabilität in den Ergebnissen kann auf mehrere Faktoren zurückzuführen sein, die von der Probenvorbereitung bis zu den Versuchsbedingungen reichen. Im Folgenden finden Sie eine schrittweise Anleitung zur Fehlerbehebung.

Mögliche Ursachen und Lösungen:

| Ursache | Lösung |

| Inkonsistente Zellzahl | Verwenden Sie für jede Wiederholung eine präzise Methode zur Zellzählung (z. B. einen automatisierten Zellzähler). Stellen Sie sicher, dass die Zellen gleichmäßig in der Suspension verteilt sind, bevor Sie sie ausplattieren. |

| Variabilität der Zellpassage | Führen Sie alle Experimente mit Zellen aus einem engen Passagenbereich durch. Ältere Passagen können phänotypische und genotypische Veränderungen aufweisen, die die Reaktion auf Mefluleucin beeinflussen. |

| Unterschiedliche Behandlungszeiten | Verwenden Sie einen kalibrierten Timer und standardisieren Sie die Inkubationszeiten mit Mefluleucin für alle Proben. |

| Inkonsistente Reagenzkonzentration | Bereiten Sie frische Verdünnungen von Mefluleucin aus einer validierten Stammlösung für jedes Experiment vor. Überprüfen Sie die Kalibrierung Ihrer Pipetten.[1] |

Experimentelles Protokoll zur Minimierung der Variabilität:

-

Zellkultur: Kultivieren Sie die Zellen unter standardisierten Bedingungen (37 °C, 5 % CO2). Verwenden Sie Zellen zwischen den Passagen 5 und 15.

-

Zellaussaat: Lösen Sie die Zellen mit Trypsin, neutralisieren Sie es, zentrifugieren Sie sie und resuspendieren Sie sie in frischem Medium. Zählen Sie die Zellen mit einem Hämozytometer oder einem automatisierten Zellzähler. Säen Sie die Zellen mit einer Dichte von 1 x 10^5 Zellen/Well in eine 96-Well-Platte.

-

Behandlung: Lassen Sie die Zellen 24 Stunden lang anhaften. Entfernen Sie das Medium und fügen Sie frisches Medium mit den gewünschten Konzentrationen von Mefluleucin hinzu.

-

Inkubation: Inkubieren Sie die Zellen für die angegebene Dauer (z. B. 48 Stunden).

-

Analyse: Führen Sie den entsprechenden Assay durch (z. B. MTT-Assay zur Messung der Zellviabilität).

Frage 2: Mein Mefluleucin-Assay zeigt ein hohes Hintergrundsignal. Was kann die Ursache sein und wie kann ich es reduzieren?

Antwort: Ein hohes Hintergrundsignal kann die Ergebnisse verdecken und die Empfindlichkeit des Assays verringern. Die Ursachen können von der Reagenzienqualität bis zur Plattenverarbeitung reichen.

Tabelle zur Fehlerbehebung bei hohem Hintergrundsignal:

| Ursache | Lösung |

| Unzureichendes Waschen | Erhöhen Sie die Anzahl der Waschschritte und stellen Sie sicher, dass das gesamte Well gründlich gewaschen wird.[1] |

| Kreuzreaktivität von Antikörpern | Titrieren Sie Ihre primären und sekundären Antikörper, um die optimale Konzentration mit dem besten Signal-Rausch-Verhältnis zu finden. Führen Sie Kontrollen ohne Primärantikörper durch. |

| Autofluoreszenz der Probe | Überprüfen Sie die Zellen oder das Gewebe vor der Behandlung auf Autofluoreszenz. Verwenden Sie gegebenenfalls einen Quenching-Puffer oder wählen Sie Fluorophore mit Emissionsspektren, die sich nicht mit der Autofluoreszenz überschneiden. |

| Kontamination der Reagenzien | Verwenden Sie sterile Techniken und filtrieren Sie Puffer und Lösungen. Überprüfen Sie die Reagenzien auf Niederschlag.[2] |

Workflow zur Reduzierung des Hintergrundsignals:

Abbildung 1: Logischer Workflow zur Fehlerbehebung bei hohem Hintergrundsignal.

Frage 3: Ich erhalte keine konsistente Aktivierung des nachgeschalteten Signalwegs durch Mefluleucin. Woran könnte das liegen?

Antwort: Eine inkonsistente Aktivierung von Signalwegen kann auf Probleme mit der Bioverfügbarkeit des Wirkstoffs, der Zellgesundheit oder der Assay-Durchführung zurückzuführen sein. Der Wirkmechanismus von Mefluleucin ist möglicherweise noch nicht vollständig geklärt, aber es wird angenommen, dass es die Proteinsynthese hemmt.[3]

Hypothetischer Mefluleucin-Signalweg:

Mefluleucin wird postuliert, um an einen spezifischen Oberflächenrezeptor zu binden, was eine Kaskade von intrazellulären Signalen auslöst, die letztendlich die Genexpression und die Proteinsynthese beeinflussen.

Abbildung 2: Hypothetischer Signalweg, der durch Mefluleucin ausgelöst wird.

Fehlerbehebung bei inkonsistenter Signalweg-Aktivierung:

| Problem | Mögliche Ursache | Empfohlene Lösung |

| Keine/schwache Aktivierung | Mefluleucin-Stammlösung abgebaut. | Bereiten Sie frische Stammlösungen vor und lagern Sie sie bei -80 °C in Aliquots. Führen Sie eine Aktivitätskontrolle durch. |

| Falscher Zeitverlauf für die Analyse. | Führen Sie eine Zeitverlaufsstudie durch, um den optimalen Zeitpunkt für die Analyse der nachgeschalteten Marker nach der Mefluleucin-Behandlung zu bestimmen. | |

| Inkonsistente Aktivierung | Zellkonfluenz variiert. | Säen Sie die Zellen so aus, dass sie zum Zeitpunkt der Behandlung eine Konfluenz von 70-80 % erreichen. Eine zu hohe oder zu niedrige Konfluenz kann die Signalübertragung beeinflussen. |

| Serum im Medium beeinträchtigt die Aktivität. | Testen Sie die Wirkung von Mefluleucin in serumfreiem oder serumreduziertem Medium, da Serumproteine den Wirkstoff binden können. |

Protokoll für einen Western Blot zur Analyse der Signalweg-Aktivierung:

-

Zellbehandlung: Behandeln Sie die Zellen wie oben beschrieben mit Mefluleucin.

-

Zelllyse: Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie in RIPA-Puffer, der mit Protease- und Phosphatase-Inhibitoren ergänzt ist.

-

Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration mit einem BCA-Assay.

-

Gelelektrophorese: Laden Sie gleiche Proteinmengen (z. B. 20 µg) auf ein SDS-PAGE-Gel.

-

Proteintransfer: Übertragen Sie die Proteine auf eine PVDF- oder Nitrozellulose-Membran.

-

Blockierung und Antikörper-Inkubation: Blockieren Sie die Membran für 1 Stunde in 5 %iger Magermilch oder BSA in TBST. Inkubieren Sie über Nacht bei 4 °C mit dem primären Antikörper (z. B. Anti-Phospho-Kinase B).

-

Detektion: Waschen Sie die Membran und inkubieren Sie sie mit einem HRP-konjugierten sekundären Antikörper. Detektieren Sie das Signal mit einem Chemilumineszenz-Substrat.

Durch die systematische Überprüfung dieser potenziellen Fehlerquellen sollten Sie in der Lage sein, die Variabilität Ihrer Mefluleucin-Experimente zu reduzieren und zuverlässigere Daten zu erhalten.

References

Technisches Support-Center: Strategien zur Reduzierung der Mefluleukin-Toxizität in vivo

Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung detaillierte Anleitungen und häufig gestellte Fragen (FAQs) zur Minderung der in vivo-Toxizität von Mefluleukin (rekombinantes humanes Interleukin-2).

Häufig gestellte Fragen (FAQs) und Leitfäden zur Fehlerbehebung

Grundlagen der Mefluleukin-Toxizität

F: Was sind die häufigsten toxischen Nebenwirkungen von hochdosiertem Mefluleukin in vivo?

A: Die systemische Verabreichung von hochdosiertem Mefluleukin ist mit einer Reihe von Toxizitäten verbunden, die auf eine breite Immunaktivierung zurückzuführen sind. Zu den schwerwiegendsten Nebenwirkungen gehören:

-

Vaskuläres Leck-Syndrom (VLS): Gekennzeichnet durch eine erhöhte Kapillarpermeabilität, die zu Flüssigkeitsansammlungen im Interstitium, Hypotonie und Organfunktionsstörungen führt.[1][2][3]

-

Konstitutionelle Symptome: Fieber, Schüttelfrost, Unwohlsein und grippeähnliche Symptome sind häufig.[1]

-

Hämatologische Toxizitäten: Lymphopenie, Thrombozytopenie und Anämie können auftreten.[3][4]

-

Organdysfunktion: Leber- und Nierenfunktionsstörungen sowie neurologische Störungen können beobachtet werden.[5]

F: Unser Mausmodell zeigt nach der Mefluleukin-Behandlung starken Gewichtsverlust und Lungenödeme. Worauf deutet das hin und was können wir tun?

A: Starker Gewichtsverlust und Lungenödeme sind klassische Anzeichen des vaskulären Leck-Syndroms (VLS), einer der dosislimitierenden Toxizitäten von Mefluleukin.[5] Dies deutet darauf hin, dass die verabreichte Dosis für das spezifische Tiermodell zu hoch ist.

Leitfaden zur Fehlerbehebung:

-

Dosisreduktion: Führen Sie eine Dosis-Eskalationsstudie durch, um die maximal verträgliche Dosis (MTD) in Ihrem spezifischen Modell zu ermitteln.

-

Verabreichungsschema ändern: Erwägen Sie eine kontinuierliche intravenöse Infusion anstelle von Bolusinjektionen, da dies in einigen Studien zu ähnlichen Ansprechraten bei geringerer Toxizität führte.[6]

-

Supportive Care: Stellen Sie sicher, dass die Tiere ausreichend hydriert sind und überwachen Sie die Vitalparameter engmaschig. In klinischen Settings werden Vasopressoren zur Behandlung der Hypotonie eingesetzt.[7]

-

Untersuchung von Co-Therapien: In präklinischen Modellen konnte die Co-Verabreichung von Kortikosteroiden die Toxizität reduzieren, dies kann jedoch die Wirksamkeit beeinträchtigen.[8]

Strategien zur Toxizitätsminderung

F: Welche neuartigen Ansätze gibt es, um die Toxizität von Mefluleukin zu reduzieren und gleichzeitig die Anti-Tumor-Wirkung zu erhalten?

A: Die Forschung konzentriert sich auf mehrere innovative Strategien, um das therapeutische Fenster von Mefluleukin zu erweitern:

-

Gezielte Abgabe (Immunocytokine): Mefluleukin wird an einen tumorspezifischen Antikörper fusioniert. Dieses Fusionsprotein, ein sogenanntes Immunocytokin, reichert sich im Tumorgewebe an, wodurch die systemische Exposition und die damit verbundenen Nebenwirkungen reduziert werden.[1][2] Präklinische Studien mit Immunocytokinen wie L19-IL2 haben eine starke Anti-Tumor-Wirkung bei reduzierter Toxizität gezeigt.[2][9]

-

Protein-Engineering ("Superkine"): Mefluleukin wird so modifiziert, dass es bevorzugt an den intermediär-affinen IL-2-Rezeptor (CD122/CD132) auf zytotoxischen CD8+ T-Zellen und NK-Zellen bindet und weniger an den hochaffinen Rezeptor (CD25/CD122/CD132), der stark auf immunsuppressiven regulatorischen T-Zellen (Tregs) exprimiert wird.[2][9] Diese als "Superkine" oder IL-2-Varianten (IL-2v) bezeichneten Moleküle können die Anti-Tumor-Antwort verstärken und gleichzeitig die Treg-Expansion und die VLS-Induktion minimieren.[2][9]

-

Kombinationstherapien: Die Kombination von Mefluleukin mit anderen Therapien kann synergistische Effekte erzielen und eine Dosisreduktion von Mefluleukin ermöglichen. Vielversprechende Kombinationen umfassen Immun-Checkpoint-Inhibitoren (ICIs), anti-angiogene Wirkstoffe und Strahlentherapie.[2][10]

F: In unserem Syngene-Mausmodell führt die Kombination von Mefluleukin mit einem Checkpoint-Inhibitor zu erhöhter Mortalität im Vergleich zur Monotherapie. Was könnte die Ursache sein?

A: Eine erhöhte Toxizität in Kombinationstherapien ist ein bekanntes Phänomen. Die Kombination von zwei immunstimulierenden Wirkstoffen kann zu einer übermäßigen und potenziell tödlichen Immunaktivierung führen, die oft als "Zytokinsturm" bezeichnet wird.

Leitfaden zur Fehlerbehebung:

-

Sequenzielle Verabreichung: Testen Sie verschiedene Verabreichungsschemata. Die Verabreichung des Checkpoint-Inhibitors vor oder nach der Mefluleukin-Behandlung anstatt gleichzeitig kann das Toxizitätsprofil verbessern.

-

Dosisanpassung in der Kombination: Die optimale Dosis jedes Wirkstoffs in einer Kombinationstherapie ist oft niedriger als die MTD der jeweiligen Monotherapie. Führen Sie eine Matrixstudie mit verschiedenen Dosiskombinationen durch.

-

Analyse von Zytokinprofilen: Messen Sie die Serumspiegel pro-inflammatorischer Zytokine (z. B. IFN-γ, TNF-α) zu verschiedenen Zeitpunkten, um das Ausmaß der systemischen Entzündung zu quantifizieren und die Auswirkungen verschiedener Dosierungen und Schemata zu bewerten.

-

Histopathologische Untersuchung: Führen Sie histopathologische Analysen von wichtigen Organen (Lunge, Leber, Niere) durch, um organspezifische Toxizitäten und Infiltrationen von Immunzellen zu bewerten.

Quantitative Datenzusammenfassung

Tabelle 1: Vergleich der Toxizitätsprofile verschiedener IL-2-Therapiestrategien (Präklinische Daten)

| Therapiestrategie | Tiermodell | Beobachtete Toxizität | Mechanismus zur Toxizitätsreduktion | Referenz |

| Hochdosis-IL-2 | Maus | Vaskuläres Leck-Syndrom, Gewichtsverlust | - (Standardtherapie) | [5] |

| IL-2-Immunocytokin (L19-IL2) | Maus (Xenograft) | Geringere systemische Toxizität im Vergleich zu HD-IL-2 | Gezielte Anreicherung im Tumorgewebe | [2][9] |

| IL-2-Variante (IL-2v, CD25-avers) | Maus (Syngen) | Reduzierte Treg-Expansion, vermindertes Lungenödem | Selektive Aktivierung von Effektor-T-Zellen gegenüber Tregs | [2][9] |

| Anti-NK1.1-Antikörper + HD-IL-2 | Maus | Stark reduzierte Toxizität (VLS) | Depletion von NK-Zellen | [11] |

Detaillierte experimentelle Protokolle

Protokoll 1: Evaluierung der Toxizität einer neuen Mefluleukin-Variante im Mausmodell

-

Tierauswahl: Verwenden Sie immunkompetente Mäuse (z. B. C57BL/6 oder BALB/c), 8-10 Wochen alt.

-

Gruppeneinteilung:

-

Gruppe 1: Vehikelkontrolle (z. B. PBS)

-

Gruppe 2: Wildtyp-Mefluleukin (äquimolare Dosis zur Variante)

-

Gruppe 3-5: Mefluleukin-Variante (drei verschiedene Dosisstufen)

-

-

Verabreichung: Injizieren Sie die Substanzen intravenös (i.v.) oder intraperitoneal (i.p.) täglich für 5 Tage.

-

Toxizitäts-Monitoring (täglich):

-

Körpergewicht: Messen und protokollieren Sie das Gewicht jeder Maus. Ein Gewichtsverlust von >20% wird oft als Endpunkt für die Euthanasie verwendet.

-

Klinischer Score: Bewerten Sie den allgemeinen Gesundheitszustand (z. B. Fellzustand, Aktivität, Haltung) anhand einer vordefinierten Skala.

-

-

Messung des vaskulären Lecks (Tag 5):

-

Injizieren Sie 200 µl einer 0,5%igen Evans-Blue-Lösung i.v.

-

Perfundieren Sie die Mäuse 30 Minuten später mit PBS, um den Farbstoff aus den Gefäßen zu spülen.

-

Entnehmen Sie die Lungen und inkubieren Sie sie über Nacht in Formamid bei 60°C, um den Farbstoff zu extrahieren.

-

Messen Sie die Extinktion des Überstands bei 620 nm. Eine höhere Extinktion korreliert mit einer stärkeren Extravasation des Farbstoffs und somit einem größeren vaskulären Leck.

-

-

Analyse der Immunzellpopulationen (Tag 5):

-

Entnehmen Sie Milz und Blut.

-

Erstellen Sie Einzelzellsuspensionen.

-

Färben Sie die Zellen mit fluoreszenzmarkierten Antikörpern gegen CD3, CD4, CD8, CD25, FoxP3 (für Tregs) und NK1.1 (für NK-Zellen).

-

Analysieren Sie die Zellpopulationen mittels Durchflusszytometrie. Vergleichen Sie die prozentualen Anteile und die absolute Anzahl der verschiedenen Immunzellen zwischen den Behandlungsgruppen.

-

Visualisierungen

Signalwege und Arbeitsabläufe

References

- 1. Frontiers | Anti-cancer Therapies Employing IL-2 Cytokine Tumor Targeting: Contribution of Innate, Adaptive and Immunosuppressive Cells in the Anti-tumor Efficacy [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. IL-2 based cancer immunotherapies: an evolving paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Toxicity and Benefit of Various Dosing Strategies for Interleukin-2 in Metastatic Melanoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering High-Dose IL-2 Toxicity in Reconstituted HIS Mice | genOway [genoway.com]

- 6. researchgate.net [researchgate.net]

- 7. Durable responses and reversible toxicity of high-dose interleukin-2 treatment of melanoma and renal cancer in a Community Hospital Biotherapy Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. Toxicity and therapeutic efficacy of high-dose interleukin 2. In vivo infusion of antibody to NK-1.1 attenuates toxicity without compromising efficacy against murine leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Technisches Support-Center: Verbesserung der Bioverfügbarkeit von Mefluleucin in Tiermodellen

Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung eine Ressource zur Fehlerbehebung und häufig gestellte Fragen (FAQs) im Zusammenhang mit der Verbesserung der Bioverfügbarkeit des hypothetischen Peptidtherapeutikums Mefluleucin in Tiermodellen. Die hier bereitgestellten Daten und Protokolle basieren auf etablierten Methoden zur Verbesserung der oralen Verabreichung von Peptiden mit geringer Bioverfügbarkeit, wie z. B. Leuprolid und Octreotid, und dienen als Leitfaden für Ihre experimentellen Ansätze mit Mefluleucin.

Häufig gestellte Fragen (FAQs)

F1: Was sind die größten Hindernisse für die orale Bioverfügbarkeit von Mefluleucin?

A1: Die orale Verabreichung von Peptid-Medikamenten wie Mefluleucin stellt eine große Herausforderung dar. Die Haupthindernisse sind:

-

Enzymatischer Abbau: Mefluleucin ist anfällig für den Abbau durch Proteasen und Peptidasen im Magen-Darm-Trakt (GIT), wie Pepsin, Trypsin und Chymotrypsin.[1][2][3]

-

Geringe Permeabilität: Aufgrund seiner hydrophilen Natur und seines hohen Molekulargewichts hat Mefluleucin eine begrenzte Fähigkeit, die intestinale Epithelbarriere sowohl über den transzellulären als auch über den parazellulären Weg zu durchdringen.[4][5][6]

-

Physikochemische Instabilität: Der drastische pH-Wechsel im GIT kann die Struktur und Aktivität von Mefluleucin beeinträchtigen.[1][7]

F2: Welche Formulierungsstrategien können die orale Bioverfügbarkeit von Mefluleucin verbessern?

A2: Es gibt mehrere Ansätze, um die orale Bioverfügbarkeit von Mefluleucin zu erhöhen:

-

Verwendung von Permeationsverstärkern: Substanzen wie Chitosan, EDTA und Fettsäuren können die intestinale Absorption vorübergehend erhöhen, indem sie die engen Zellverbindungen öffnen oder die Membranfluidität verändern.[1][4]

-

Verkapselung in Trägersystemen: Lipidbasierte Formulierungen (z. B. Liposomen, selbstemulgierende Wirkstofffreisetzungssysteme - SEDDS) und polymere Nanopartikel können Mefluleucin vor dem Abbau schützen und seine Aufnahme verbessern.[1][2][8]

-

Chemische Modifikation: Techniken wie die PEGylierung (Anhängen von Polyethylenglykol) oder die Lipidisierung können die Stabilität und Permeabilität von Mefluleucin erhöhen.[5]

-

Verwendung von Proteaseinhibitoren: Die Co-Administration von Proteaseinhibitoren kann den enzymatischen Abbau von Mefluleucin im GIT reduzieren.[6]

F3: Welches Tiermodell eignet sich am besten für die Untersuchung der oralen Bioverfügbarkeit von Mefluleucin?

A3: Die Wahl des Tiermodells ist entscheidend und hängt von den spezifischen Zielen Ihrer Studie ab.

-

Ratten: Werden aufgrund ihrer geringen Kosten und einfachen Handhabung häufig für erste Screening-Studien verwendet. Ihre gastrointestinale Physiologie unterscheidet sich jedoch erheblich von der des Menschen.[9][10]

-

Hunde: Haben eine dem Menschen ähnlichere Magen-Darm-Physiologie, können aber eine signifikant höhere Absorptionsrate für einige Peptide aufweisen, was sie für bestimmte Formulierungen zu einem weniger geeigneten Modell macht.[11]

-

Affen: Insbesondere Cynomolgus-Affen werden oft als das am besten geeignete Modell für die Vorhersage der oralen Peptidabsorption beim Menschen angesehen, da ihre gastrointestinale Transitzeit und ihr enzymatisches Umfeld denen des Menschen am ähnlichsten sind.[11] Die Wahl sollte auf vergleichenden pharmakokinetischen Daten basieren, wie sie für Leuprolid verfügbar sind, bei denen Affen ein besseres Vorhersagemodell als Hunde darstellten.[11]

Leitfaden zur Fehlerbehebung

| Problem | Mögliche Ursache(n) | Lösungsvorschläge |

| Hohe Variabilität der pharmakokinetischen (PK) Daten zwischen den Tieren | - Fütterungszustand der Tiere (Nahrungsmitteleffekt)[7][12]- Falsche Verabreichungstechnik (z. B. Regurgitation bei oraler Sondenernährung)- Unterschiede im gastrointestinalen Mikrobiom oder der Physiologie zwischen den Tieren[13] | - Standardisieren Sie den Fütterungszustand (z. B. Fasten über Nacht).- Stellen Sie eine ordnungsgemäße Schulung für die Verabreichungstechniken sicher.- Erhöhen Sie die Gruppengröße, um die statistische Aussagekraft zu verbessern. |

| Sehr geringe oder nicht nachweisbare Plasmakonzentrationen von Mefluleucin nach oraler Gabe | - Schneller Abbau im Magen-Darm-Trakt[2][3]- Unzureichende Freisetzung aus der Formulierung- Geringe Permeabilität der Formulierung- Unzureichende analytische Empfindlichkeit | - Verwenden Sie magensaftresistente Kapseln, um den Magen-Bypass zu umgehen.- Integrieren Sie Proteaseinhibitoren in die Formulierung.- Optimieren Sie die Formulierung (z. B. Erhöhung der Konzentration des Permeationsverstärkers).- Entwickeln Sie eine empfindlichere Analysemethode (z. B. LC-MS/MS). |

| Unerwartete Toxizität oder Nebenwirkungen im Tiermodell | - Toxizität der verwendeten Hilfsstoffe (z. B. Permeationsverstärker)[1]- Hohe lokale Konzentration des Wirkstoffs an der Absorptionsstelle- Metaboliten von Mefluleucin oder der Formulierung | - Führen Sie eine Dosis-Wirkungs-Studie nur mit den Hilfsstoffen durch.- Reduzieren Sie die Konzentration des problematischen Hilfsstoffs.- Untersuchen Sie die Metabolitenprofile in Plasma und Gewebe. |

| Schlechte Korrelation zwischen In-vitro-Freisetzungsdaten und In-vivo-Bioverfügbarkeit | - In-vitro-Modell (z. B. Caco-2-Zellen) spiegelt die komplexe In-vivo-Umgebung nicht wider (z. B. Schleimschicht, gastrointestinale Motilität)[13][14]- Die Formulierung interagiert unerwartet mit den Bestandteilen des Magen-Darm-Trakts. | - Verwenden Sie fortgeschrittenere In-vitro-Modelle (z. B. Co-Kulturen, organoide Systeme).- Führen Sie In-situ-Perfusionsstudien am Darm durch, um die Lücke zwischen In-vitro- und In-vivo-Bedingungen zu schließen.[8] |

Quantitative Datenzusammenfassung

Die folgenden Tabellen fassen pharmakokinetische Daten aus Studien mit Peptid-Analoga zusammen, die als Referenz für Mefluleucin-Experimente dienen können.

Tabelle 1: Absolute Bioverfügbarkeit von Leuprolid bei verschiedenen Spezies und Verabreichungswegen

| Spezies | Verabreichungsweg | Dosis | Absolute Bioverfügbarkeit (%) | Referenz |

| Mensch | Sublingual | 1.125 - 4.5 mg | 2.0 - 2.4 | [11] |

| Mensch | Intranasal | 1 - 3 mg | ~2.4 | [15] |

| Mensch | Inhalation | 1 - 2 mg | 6.6 - 28 (relativ zu s.c.) | [15] |

| Affe | Sublingual | 0.45 mg/kg | 2.7 | [11] |

| Hund | Sublingual | 0.45 mg/kg | 46.7 | [11] |

| Ratte | Intranasal | Nicht spezifiziert | 8 - 46 | [15] |

Tabelle 2: Pharmakokinetische Parameter von Octreotid bei Ratten nach intragastraler (i.g.) Verabreichung

| Dosis (mg/kg) | Cmax (ng/mL) | t1/2 (h) | AUC0-∞ (ng·h/mL) | Absolute Bioverfügbarkeit (%) | Referenz |

| 15 | 43.4 ± 10.9 | 1.85 ± 0.44 | 68.5 ± 26.3 | <0.5 | [9] |

| 30 | 176.7 ± 63.6 | 1.73 ± 0.48 | 189.4 ± 59.7 | <0.5 | [9] |

| 60 | 257.3 ± 88.6 | 1.58 ± 0.47 | 342.5 ± 164.7 | <0.5 | [9] |

Detaillierte Versuchsprotokolle

Protokoll 1: Orale Verabreichung von Mefluleucin-Formulierungen an Ratten mittels Sondenernährung

-

Tierauswahl: Männliche Sprague-Dawley-Ratten (250-300 g). Die Tiere werden mindestens eine Woche vor dem Experiment unter Standardbedingungen (12-Stunden-Hell-Dunkel-Zyklus, freier Zugang zu Futter und Wasser) akklimatisiert.

-

Fasten: Die Tiere werden 12 Stunden vor der Verabreichung gefastet, haben aber freien Zugang zu Wasser.

-

Formulierungsvorbereitung: Die Mefluleucin-Formulierung (z. B. in einem selbstemulgierenden Wirkstofffreisetzungssystem) wird unmittelbar vor der Verwendung vorbereitet, um die Stabilität zu gewährleisten.

-

Verabreichung: Die Formulierung wird mittels einer gebogenen oralen Knopfkanüle in einem Volumen von typischerweise 5 mL/kg Körpergewicht direkt in den Magen verabreicht. Eine Kontrollgruppe erhält das Vehikel ohne Mefluleucin. Eine weitere Gruppe erhält Mefluleucin intravenös (i.v.) über die Schwanzvene (typischerweise 1 mg/kg), um die absolute Bioverfügbarkeit zu bestimmen.

-

Blutentnahme: Blutproben (ca. 0,25 mL) werden zu vordefinierten Zeitpunkten (z. B. 0, 5, 15, 30, 60, 120, 240, 360 und 480 Minuten nach der Verabreichung) aus der Schwanzvene in Röhrchen mit Antikoagulans (z. B. EDTA) entnommen.

-

Probenverarbeitung: Die Blutproben werden sofort bei 4 °C zentrifugiert (z. B. 10.000 x g für 10 Minuten), um das Plasma abzutrennen. Das Plasma wird bei -80 °C bis zur Analyse gelagert.

-

Analyse: Die Konzentration von Mefluleucin im Plasma wird mittels einer validierten LC-MS/MS-Methode bestimmt.

-

Pharmakokinetische Analyse: Die pharmakokinetischen Parameter (Cmax, Tmax, AUC, t1/2) werden mit einer geeigneten Software berechnet. Die absolute orale Bioverfügbarkeit (F%) wird nach der Formel berechnet: F% = (AUCoral / AUCiv) * (Dosisiv / Dosisoral) * 100.

Protokoll 2: In-situ-Darmperfusionsstudie bei Ratten

-

Tierpräparation: Die Ratten werden wie in Protokoll 1 vorbereitet und mit einem geeigneten Anästhetikum (z. B. Ketamin/Xylazin) anästhesiert.

-

Chirurgischer Eingriff: Ein Mittellinienschnitt wird am Abdomen vorgenommen, um den Dünndarm freizulegen. Ein Segment des Jejunums (ca. 10 cm) wird isoliert, wobei die Blutversorgung intakt bleibt. An beiden Enden des Segments werden Kanülen eingeführt und fixiert.

-

Perfusion: Das isolierte Segment wird mit körperwarmer (37 °C) Kochsalzlösung gespült, um den Inhalt zu entfernen. Anschließend wird die Perfusionslösung (z. B. Krebs-Ringer-Bikarbonat-Puffer, pH 7,4), die eine bekannte Konzentration von Mefluleucin und einen nicht resorbierbaren Marker (z. B. Phenolrot) enthält, mit einer konstanten Flussrate (z. B. 0,2 mL/min) durch das Segment gepumpt.

-

Probenentnahme: Das Perfusat wird am Auslass in vordefinierten Intervallen (z. B. alle 15 Minuten für 2 Stunden) gesammelt. Blutproben werden gleichzeitig aus der Pfortader oder der Femoralvene entnommen.

-

Analyse: Die Konzentrationen von Mefluleucin und dem Marker in den Perfusat- und Plasmaproben werden analysiert.

-

Berechnung der Permeabilität: Die effektive Permeabilität (Peff) wird aus der Rate des Verschwindens von Mefluleucin aus dem Darmlumen berechnet, korrigiert um den Wasserfluss mithilfe des nicht resorbierbaren Markers.

Visualisierungen

Abbildung 1: Schematische Darstellung der Hindernisse für die orale Bioverfügbarkeit von Mefluleucin.

Abbildung 2: Logischer Arbeitsablauf zur Verbesserung der Bioverfügbarkeit von Mefluleucin durch Formulierung.

References

- 1. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. seranovo.com [seranovo.com]

- 4. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Oral peptide delivery: Translational challenges due to physiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Controlled release of LHRH agonist, leuprolide acetate, from microcapsules: serum drug level profiles and pharmacological effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sublingual absorption of leuprolide: comparison between human and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PMON70 Systemic Delivery of Leuprolide via Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanistic basis for unexpected bioavailability enhancement of polyelectrolyte complexes incorporating BCS class III drugs and carrageenans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioavailability of leuprolide acetate following nasal and inhalation delivery to rats and healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Technisches Support-Center: Umgang mit der Stabilität von Mefluleucin in Versuchslösungen

Wichtiger Hinweis: Es konnten keine spezifischen Daten zur Stabilität oder Handhabung von "Mefluleucin" in öffentlichen Datenbanken oder wissenschaftlicher Literatur gefunden werden. Bei diesem Dokument handelt es sich um eine beispielhafte Anleitung, die auf allgemeinen bewährten Verfahren für den Umgang mit niedermolekularen Wirkstoffen in der Forschung basiert. Die hier dargestellten quantitativen Daten und Protokolle sind hypothetisch und dienen der Veranschaulichung. Bitte konsultieren Sie immer die spezifische Dokumentation des Herstellers für Ihren Wirkstoff.

Häufig gestellte Fragen (FAQs) und Fehlerbehebung

Frage 1: In welchem Lösungsmittel sollte ich Mefluleucin für meine zellbasierten Assays auflösen?

Antwort: Die Wahl des Lösungsmittels ist entscheidend für die Stabilität und Wirksamkeit des Wirkstoffs. Für viele niedermolekulare, hydrophobe Wirkstoffe ist Dimethylsulfoxid (DMSO) das gängigste Lösungsmittel zur Herstellung von hochkonzentrierten Stammlösungen. Diese Stammlösungen werden dann typischerweise mit dem entsprechenden Zellkulturmedium auf die gewünschte Endkonzentration verdünnt. Es ist wichtig, die Endkonzentration von DMSO im Assay so gering wie möglich zu halten (üblicherweise <0,1 %), da höhere Konzentrationen zytotoxisch wirken können. Führen Sie immer eine Vehikelkontrolle (nur Lösungsmittel) in Ihren Experimenten durch.

Frage 2: Meine Mefluleucin-Lösung ist trüb. Was kann ich tun?

Antwort: Eine trübe Lösung deutet auf eine unvollständige Auflösung oder eine Ausfällung des Wirkstoffs hin. Dies kann mehrere Ursachen haben:

-

Übersättigung: Die Konzentration des Wirkstoffs übersteigt seine Löslichkeitsgrenze im gewählten Lösungsmittel. Versuchen Sie, eine geringere Konzentration anzusetzen.

-

Temperatur: Einige Wirkstoffe lösen sich besser bei leichter Erwärmung (z. B. 37 °C). Überprüfen Sie die Herstellerangaben auf Hitzestabilität, bevor Sie die Lösung erwärmen.

-

pH-Wert: Die Löslichkeit ionisierbarer Wirkstoffe kann stark vom pH-Wert der Lösung abhängen. Eine Anpassung des pH-Wertes kann die Löslichkeit verbessern.

-

"Salting out": Bei der Verdünnung einer DMSO-Stammlösung in wässrigen Puffern (z. B. PBS) kann der Wirkstoff ausfallen. Dieses Phänomen, bekannt als "Salting out", tritt auf, wenn der Wirkstoff in der wässrig-organischen Mischung weniger löslich ist als im reinen organischen Lösungsmittel. Um dies zu vermeiden, verdünnen Sie die Stammlösung schrittweise und unter ständigem Mischen (Vortexen).

Frage 3: Wie sollte ich meine Mefluleucin-Stammlösung und die verdünnten Arbeitslösungen lagern?

Antwort: Die Lagerungsbedingungen sind entscheidend für die Erhaltung der Stabilität.

-

Stammlösungen (in DMSO): Diese sollten in kleinen Aliquots bei -20 °C oder -80 °C gelagert werden, um wiederholte Einfrier-Auftau-Zyklen zu minimieren. Schützen Sie die Lösung vor Licht, indem Sie lichtundurchlässige Röhrchen verwenden oder diese in Aluminiumfolie einwickeln.

-

Arbeitslösungen (in wässrigem Puffer/Medium): Diese sind oft deutlich weniger stabil als Stammlösungen. Es wird empfohlen, Arbeitslösungen immer frisch vor dem Experiment aus der Stammlösung herzustellen. Vermeiden Sie die Lagerung von verdünnten wässrigen Lösungen über längere Zeiträume, es sei denn, ihre Stabilität unter diesen Bedingungen wurde explizit nachgewiesen.

Frage 4: Ich beobachte eine abnehmende Wirkung von Mefluleucin in meinen Langzeitexperimenten. Woran könnte das liegen?

Antwort: Ein Wirkungsverlust über die Zeit deutet auf einen Abbau des Wirkstoffs in der Versuchslösung hin. Mögliche Ursachen sind:

-

Chemische Instabilität: Der Wirkstoff kann im wässrigen Medium hydrolysieren oder durch andere Reaktionen abgebaut werden.

-

Lichtempfindlichkeit: Viele organische Moleküle sind lichtempfindlich und können bei Lichteinwirkung zerfallen. Führen Sie Ihre Experimente unter gedämpftem Licht durch und schützen Sie die Lösungen vor direkter Lichteinstrahlung.

-

Adsorption: Der Wirkstoff kann an die Oberfläche von Plastikgefäßen (z. B. Röhrchen, Platten) adsorbieren, was seine effektive Konzentration in der Lösung verringert. Die Verwendung von Röhrchen mit geringer Proteinbindung oder Glas-Inserts kann dieses Problem reduzieren.

Zusammenfassung der quantitativen Stabilitätsdaten (Beispieldaten)

Die folgende Tabelle fasst hypothetische Stabilitätsdaten für Mefluleucin unter verschiedenen Lagerbedingungen zusammen. Die Stabilität wurde mittels HPLC gemessen und als prozentualer Anteil des intakten Wirkstoffs im Vergleich zu einer frisch hergestellten Probe angegeben.

| Lösungsmittel | Lagerungstemperatur | Nach 24 Stunden | Nach 72 Stunden | Nach 1 Woche |

| DMSO | -20 °C | >99 % | >99 % | >99 % |

| DMSO | 4 °C | >99 % | 98 % | 95 % |

| DMSO | Raumtemperatur (22 °C) | 97 % | 92 % | 85 % |

| PBS, pH 7.4 | 4 °C | 95 % | 88 % | 75 % |

| PBS, pH 7.4 | Raumtemperatur (22 °C) | 90 % | 75 % | <50 % |

| Zellkulturmedium (mit 10% FBS) | 37 °C (Inkubator) | 85 % | 60 % | <30 % |

Detailliertes Versuchsprotokoll: Stabilitätsprüfung von Mefluleucin in Lösung

Dieses Protokoll beschreibt eine Methode zur Bewertung der Stabilität von Mefluleucin in verschiedenen Lösungsmitteln mittels Hochleistungsflüssigkeitschromatographie (HPLC).

1. Vorbereitung der Stammlösung: a. Wiegen Sie 10 mg Mefluleucin präzise ein. b. Lösen Sie den Wirkstoff in reinem DMSO, um eine hochkonzentrierte Stammlösung von 10 mM herzustellen. c. Mischen Sie die Lösung durch Vortexen und sanftes Erwärmen (falls erforderlich und zulässig), bis der Wirkstoff vollständig gelöst ist.

2. Vorbereitung der Testlösungen: a. Verdünnen Sie die 10 mM Stammlösung auf eine Arbeitskonzentration von 100 µM in den zu testenden Lösungsmitteln (z. B. DMSO, PBS pH 7.4, Zellkulturmedium). b. Erstellen Sie für jede Bedingung mehrere Aliquots, um separate Messungen zu unterschiedlichen Zeitpunkten zu ermöglichen.

3. Inkubation und Probenahme: a. Ein Aliquot jeder Lösung wird sofort als T=0-Referenzprobe analysiert. b. Die verbleibenden Aliquots werden unter den definierten Bedingungen (z. B. -20 °C, 4 °C, Raumtemperatur, 37 °C) und Lichtverhältnissen (dunkel vs. hell) gelagert. c. Entnehmen Sie zu den festgelegten Zeitpunkten (z. B. 2h, 8h, 24h, 48h, 72h) Proben für die Analyse. Frieren Sie die entnommenen Proben sofort bei -80 °C ein, um weiteren Abbau bis zur Analyse zu verhindern.

4. HPLC-Analyse: a. Analysieren Sie die Proben mittels einer geeigneten HPLC-Methode (z. B. C18-Umkehrphasen-Säule). b. Die mobile Phase und der Gradient müssen optimiert werden, um den Mefluleucin-Peak von potenziellen Abbauprodukten und Lösungsmittelkomponenten zu trennen. c. Detektieren Sie den Wirkstoff mit einem UV-Detektor bei seiner maximalen Absorptionswellenlänge.

5. Datenauswertung: a. Integrieren Sie die Peakfläche des Mefluleucin-Peaks für jeden Zeitpunkt. b. Berechnen Sie die verbleibende Konzentration in Prozent, indem Sie die Peakfläche jedes Zeitpunkts auf die Peakfläche der T=0-Probe normalisieren: Stabilität (%) = (Peakfläche_Tx / Peakfläche_T0) * 100

Visualisierungen

Technisches Support-Center: Minimierung von Chargen-zu-Chargen-Variationen bei Mefloquin-Studien

Hinweis: Für den Wirkstoff "Mefluleucin" konnten keine spezifischen Informationen gefunden werden. Es ist sehr wahrscheinlich, dass es sich um einen Tippfehler handelt und "Mefloquin" gemeint war. Die folgenden Informationen und Anleitungen beziehen sich daher auf Mefloquin .

Dieses Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung technische Anleitungen und Antworten auf häufig gestellte Fragen (FAQs), um die Chargen-zu-Chargen-Variabilität bei Experimenten mit Mefloquin zu minimieren.

Fehlerbehebungsleitfäden und FAQs

Hier finden Sie Lösungen für spezifische Probleme, die während Ihrer Experimente auftreten können.

FAQs: Wirkstoffhandhabung und -stabilität

Frage 1: Wie sollten wir verschiedene Chargen von Mefloquin-Pulver lagern, um die Variabilität zu minimieren?

Antwort: Eine uneinheitliche Lagerung ist eine Hauptquelle für Variabilität. Alle Mefloquin-Chargen (als Hydrochlorid-Salz) sollten unter identischen, streng kontrollierten Bedingungen gelagert werden, um die physikalisch-chemische Stabilität zu gewährleisten.[1][2][3][4]

-

Temperatur: Bei Raumtemperatur (20 °C bis 25 °C) lagern.[5] Kurzzeitige Abweichungen zwischen 15 °C und 30 °C sind zulässig.[5]

-

Feuchtigkeit: Mefloquin ist feuchtigkeitsempfindlich.[2] Lagern Sie es in dicht verschlossenen Behältern mit einem Trockenmittel (z. B. Silikagel). Bewahren Sie die Tabletten bis zur Verwendung im Blister auf.[2]

-

Licht: Vor Licht geschützt aufbewahren.

-

Dokumentation: Führen Sie ein detailliertes Protokoll über die Lagerbedingungen (Temperatur, Feuchtigkeit) und das Eingangsdatum jeder Charge.

Frage 2: Unsere Stammlösungen von Mefloquin zeigen von Charge zu Charge unterschiedliche Wirksamkeit. Was könnte die Ursache sein?

Antwort: Dies kann auf Probleme bei der Solubilisierung oder Stabilität zurückzuführen sein.

-

Lösungsmittel: Mefloquin-HCl ist in Wasser sehr schwer löslich, aber in Methanol und DMSO leicht löslich.[6][7] Verwenden Sie für alle Chargen dasselbe hochreine Lösungsmittel (HPLC-Qualität). Feuchtigkeitsabsorbierendes DMSO kann die Löslichkeit verringern; verwenden Sie frisches DMSO.[3][4]

-